Beryllium dibromide
Description
Contextualization within Beryllium Chemistry
The study of beryllium dibromide is deeply rooted in the broader field of beryllium chemistry, which is distinguished by the element's unique atomic and ionic properties.
Beryllium's chemistry is noted for being more diverse than that of other alkaline-earth metals, a result of having the highest electronegativity among the s-block metals. acs.org The beryllium ion (Be²⁺) is the smallest of all metal ions and possesses the highest known charge density, making it a potent Lewis acid. wikipedia.orgresearchgate.net These characteristics dictate a unique coordination chemistry.
In halide systems, beryllium typically adopts a tetrahedral coordination geometry. researchgate.net In the gaseous phase, beryllium halides like BeBr₂ exist as linear monomers. wikipedia.org However, in the solid state and in solution, their structures are more complex. For example, solid α-BeBr₂ features a chain structure with tetrahedrally coordinated beryllium centers. acs.org When dissolved in coordinating solvents such as N,N-dimethylformamide (DMF) or ethers, beryllium halides form stable complexes. acs.orgresearcher.life Studies have identified various species in solution, including mononuclear units like [BeBr₂(L)₂] (where L is a ligand such as diethyl ether) and ionic complexes. researcher.life The beryllium atoms can also be linked by halide bridges to form dinuclear complexes, such as [(SMe₂)BeBr₂]₂.
The history of beryllium dates to 1798, when Louis-Nicolas Vauquelin discovered it as an oxide in the mineral beryl. ebsco.com The elemental metal was first isolated in 1828 by Friedrich Wöhler and Antoine Bussy, who achieved this by reducing beryllium chloride with potassium. ebsco.com For a long time, beryllium chloride remained the most common starting material for beryllium chemistry. chemistryviews.org
Historically, research into beryllium and its compounds, including the halides, has been somewhat constrained due to their toxicity. chemistryviews.org Early investigations into beryllium halides often involved challenging synthetic conditions. chemistryviews.org A significant advancement came with the development of simpler, lab-scale syntheses of anhydrous beryllium halides (BeCl₂, BeBr₂, and BeI₂) directly from the elements under milder conditions. chemistryviews.org This development has been crucial in facilitating more extensive and systematic research into the chemistry of beryllium. chemistryviews.org
Unique Aspects of Beryllium Coordination Environment in Halide Systems
Significance of this compound in Contemporary Inorganic Research
This compound plays a significant role in modern inorganic chemistry, both as a subject for fundamental bonding studies and as a key starting material in synthesis.
The high electronegativity of beryllium results in its bonds having a significant degree of covalent character, which is unusual for an s-block metal. researchgate.net This property makes beryllium compounds like BeBr₂ excellent subjects for studying the transition between ionic and covalent bonding. The extreme properties of the Be²⁺ ion lead to unprecedented bonding situations. researchgate.net
Recent research has pushed the boundaries of what is known about s-block element bonding. For instance, compounds have been synthesized that feature double bonds between beryllium and carbon (Be=C) or nitrogen (Be=N), a feat rarely seen with s-block metals. Furthermore, a compound containing a direct bond between beryllium and aluminum (Be-Al) has been created, which is of high interest due to the similar electronegativities of these two elements. Theoretical studies have even proposed the existence of quadruple bonds between beryllium and transition metals in certain complexes. rsc.org
In the realm of synthetic chemistry, this compound is increasingly recognized as a valuable precursor. acs.org Research suggests that BeBr₂ is often a superior starting material compared to other beryllium halides for synthesizing coordination compounds. acs.orgresearcher.life It serves as a key entry point for the synthesis of a wide range of organometallic and coordination compounds. researchgate.net
One challenge in beryllium chemistry has been the low solubility of beryllium halides in non-coordinating solvents, which slows down reaction times. To address this, soluble adducts of beryllium halides have been developed. For example, the dimethylsulfide adduct of beryllium bromide, [(SMe₂)BeBr₂]₂, is highly soluble in solvents like benzene (B151609) and can serve as a more effective precursor. Beryllium bromide is also used to synthesize various adduct complexes with Lewis bases and is a starting point for creating novel compounds, such as those with Be-Al bonds. researchgate.net
Recently, a second structural modification of beryllium bromide, β-BeBr₂, was synthesized by recrystallizing the alpha form (α-BeBr₂). acs.orgnih.gov This discovery allows for detailed comparisons between the different phases of beryllium halides, further enriching the fundamental understanding of beryllium's structural chemistry. acs.org
| Method | Description | Source |
|---|---|---|
| Direct Reaction of Elements | Reacting beryllium metal with elemental bromine at temperatures between 500 °C and 700 °C. | wikipedia.org |
| Direct Reaction (Warm) | Carrying bromine vapor over beryllium metal in a stream of argon gas at around 50°C. | webelements.co.uk |
| Mild Conditions Synthesis | A lab-scale synthesis from the elements under mild conditions, analogous to the synthesis of BeCl₂ where chlorine gas is reacted with beryllium powder after heating with a Bunsen burner. | chemistryviews.org |
| Ether Suspension | Oxidation of beryllium metal with bromine in an ether suspension to yield a colorless dietherate complex, BeBr₂(O(C₂H₅)₂)₂. | wikipedia.org |
Structure
2D Structure
Properties
CAS No. |
7787-46-4 |
|---|---|
Molecular Formula |
BeBr2 |
Molecular Weight |
168.82 g/mol |
IUPAC Name |
beryllium;dibromide |
InChI |
InChI=1S/Be.2BrH/h;2*1H/q+2;;/p-2 |
InChI Key |
PBKYCFJFZMEFRS-UHFFFAOYSA-L |
SMILES |
[Be+2].[Br-].[Br-] |
Canonical SMILES |
[Be+2].[Br-].[Br-] |
Other CAS No. |
7787-46-4 |
Origin of Product |
United States |
Synthetic Methodologies for Beryllium Dibromide
Elemental Synthesis Pathways
The most direct route to anhydrous beryllium dibromide involves the reaction of beryllium metal with elemental bromine. This pathway is favored for producing a high-purity product, though it requires careful control of reaction conditions due to the reactivity of the elements at elevated temperatures.
The synthesis of this compound can be achieved by reacting beryllium metal directly with elemental bromine. wikipedia.org The general chemical equation for this reaction is:
Be + Br₂ → BeBr₂ wikipedia.orgbionity.com
This reaction is typically performed at high temperatures to overcome the activation energy and the passivating oxide layer that can form on the beryllium metal's surface. pilgaardelements.comwebelements.com
The direct halogenation of beryllium metal requires specific high-temperature conditions for the reaction to proceed efficiently. vedantu.com Research has identified a temperature range of 500 °C to 700 °C as effective for this synthesis. wikipedia.orgbionity.com One method involves passing bromine vapor over beryllium metal within this temperature range, carried by an inert gas stream, such as argon. webelements.co.uk This technique ensures a controlled delivery of the bromine reactant to the heated metal surface. Another approach notes the reaction takes place at a temperature near 480°C. For laboratory-scale synthesis under milder conditions, beryllium powder can be heated with a Bunsen burner in the presence of bromine gas to initiate the reaction. chemistryviews.org
Table 1: Optimized Parameters for Direct Halogenation of Beryllium
| Parameter | Value/Condition | Source(s) |
| Reactants | Beryllium (Be) metal, Elemental Bromine (Br₂) | wikipedia.orgpilgaardelements.com |
| Temperature Range | 480°C - 700°C | wikipedia.orgbionity.com |
| Atmosphere | Inert gas (e.g., Argon) stream | webelements.co.uk |
| Product Form | Anhydrous crystalline solid | webelements.co.ukqsstudy.com |
Achieving the correct stoichiometry (BeBr₂) and high purity is critical. The use of an inert gas atmosphere, such as argon, is a key parameter in controlling purity by preventing the formation of unwanted byproducts like beryllium oxide (BeO) or beryllium nitride (Be₃N₂) from reactions with air. webelements.comwebelements.co.uk The stoichiometry is managed by controlling the flow of bromine gas to the beryllium metal. Following the initial synthesis, the this compound product can be purified. The established method for purification is sublimation, which effectively separates the volatile BeBr₂ from non-volatile impurities. chemistryviews.org
An alternative synthetic route utilizes beryllium oxide (BeO) as a starting material. This method avoids the direct use of beryllium metal and involves reacting the oxide with a source of bromide, typically hydrogen bromide (HBr). bionity.comqsstudy.com The reaction proceeds according to the following equation:
BeO + 2 HBr → BeBr₂ + H₂O bionity.comqsstudy.com
This pathway can be carried out in either an aqueous or gaseous phase.
This compound can be readily prepared in solution by dissolving beryllium oxide in aqueous hydrobromic acid. bionity.comatomistry.com This method is straightforward but results in a hydrated form of beryllium bromide or an aqueous solution of the compound, as water is the solvent and also a product of the reaction. bionity.comqsstudy.com The presence of water makes this route unsuitable for applications requiring the anhydrous form of BeBr₂.
To produce anhydrous this compound from beryllium oxide, the reaction can be performed using gaseous hydrogen bromide. bionity.comqsstudy.com This gas-phase reaction is conducted at elevated temperatures to facilitate the conversion of the solid beryllium oxide. dtic.mil A similar process involves passing anhydrous hydrogen bromide gas over beryllium metal chips at approximately 600°C, which also produces the anhydrous halide. dtic.mil This method circumvents the issue of hydration by eliminating water from the reaction system. dtic.mil
Table 2: Comparison of Synthesis Methods from Beryllium Oxide
| Feature | Aqueous Phase Reaction | Gaseous Phase Reaction |
| Bromine Source | Aqueous Hydrobromic Acid (HBr) | Gaseous Hydrogen Bromide (HBr) |
| Product Form | Aqueous solution / Hydrated BeBr₂ | Anhydrous BeBr₂ |
| Key Consideration | Product is hydrated | Requires high temperatures |
| Source(s) | bionity.comatomistry.com | bionity.comqsstudy.comdtic.mil |
Preparation from Beryllium Oxide Precursors
Reaction with Hydrobromic Acid (Aqueous Phase Considerations)
Polymorph-Specific Synthetic Routes
The production of this compound polymorphs is not interchangeable; each form requires a targeted synthetic strategy. The α-phase is typically produced through high-temperature reactions, while the β-phase has been isolated via a solution-based method at ambient temperature.
Synthesis of α-Beryllium Dibromide
The α-polymorph of this compound is the thermodynamically favored product under standard synthesis conditions.
The conventional and most direct method for preparing α-Beryllium Dibromide (α-BeBr₂) involves the reaction of elemental beryllium with bromine. acs.orgresearchgate.net This synthesis is typically carried out under controlled, mild conditions. researchgate.net Following the initial reaction, the resulting α-BeBr₂ can be further purified by vacuum sublimation to obtain a product of higher purity. researchgate.net This process yields α-BeBr₂ as the sole polymorph. researchgate.net This phase is isostructural with α-Beryllium Chloride (α-BeCl₂), featuring a crystal structure where beryllium atoms are tetrahedrally coordinated, forming infinite chains of edge-connected [BeBr₄/₂] tetrahedra. acs.orgresearchgate.net
Synthesis of β-Beryllium Dibromide
The synthesis of the β-polymorph of this compound (β-BeBr₂) is a more complex undertaking, as it cannot be achieved through simple solid-state conversion methods that are successful for other beryllium halides. acs.orgacs.org Its successful isolation represents a significant development in the understanding of beryllium halide chemistry.
The primary challenge in synthesizing β-BeBr₂ via recrystallization is the very low solubility of beryllium halides in non-coordinating solvents, such as aromatic and aliphatic hydrocarbons. researchgate.netacs.org These solvents are desirable because coordinating solvents (e.g., those with oxygen or nitrogen donors) form stable adduct complexes with this compound. acs.orgacs.org Furthermore, chlorinated solvents are unsuitable as they can lead to halide exchange reactions. acs.orgacs.org
A successful method was discovered serendipitously, involving the use of benzene (B151609), a non-coordinating aromatic solvent. acs.org While α-BeBr₂ is not sufficiently soluble in pure benzene to allow for recrystallization, the addition of a specific solubilizer facilitates this process, leading to the formation of the β-polymorph. acs.orgacs.org
The transformation from α-BeBr₂ to β-BeBr₂ in a non-coordinating solvent was enabled by the use of a solubilizing agent. acs.org Specifically, cyclo-decamethylpentasiloxane was identified as an effective solubilizer. researchgate.netacs.org It is hypothesized that this large, polydentate oxygen-donor ligand interacts with this compound in a manner that increases its solubility in benzene, without forming a stable, inseparable complex. acs.org This transient solubilization allows for the recrystallization process to occur, from which the previously unknown β-modification of this compound crystallizes. researchgate.netacs.org
The synthesis is performed on a small scale by sonicating a suspension of α-BeBr₂ with cyclo-decamethylpentasiloxane in benzene and allowing it to stand at ambient temperature for several weeks. acs.orgacs.org
Table 1: Experimental Parameters for the Synthesis of β-Beryllium Dibromide acs.orgacs.org
| Parameter | Value/Description |
| Starting Material | α-Beryllium Dibromide (α-BeBr₂) |
| Solvent | Benzene (C₆H₆) |
| Solubilizer | cyclo-Decamethylpentasiloxane |
| Molar Ratio | ~1.0 equiv α-BeBr₂ to 1.5 equiv solubilizer |
| Procedure | The suspension is sonicated for approximately 30 minutes. |
| Reaction Time | Stored at ambient temperature for 2 weeks. |
| Product | Block-shaped, colorless crystals of β-BeBr₂. |
Analogous β-polymorphs of other beryllium halides, such as β-Beryllium Chloride (β-BeCl₂) and β-Beryllium Iodide (β-BeI₂), can be synthesized through solid-state conversion methods like slow gas-phase deposition at elevated temperatures (300 °C and 400 °C, respectively). acs.orgresearchgate.netacs.org
However, attempts to apply a similar solid-state thermal conversion technique to produce β-BeBr₂ have been unsuccessful. acs.orgacs.org In one experiment, α-BeBr₂ was heated in a fused-silica ampule under vacuum to 300 °C for six weeks and then cooled slowly. acs.orgacs.org Analysis of the resulting material by powder X-ray diffraction confirmed that it remained pure α-BeBr₂. acs.orgacs.org This demonstrates that, unlike its chloride and iodide counterparts, the polymorphic transformation of this compound from the α to the β phase cannot be induced by this gas-phase deposition analog method. researchgate.netacs.org
Structural Elucidation of Beryllium Dibromide Phases
Crystalline Architectures and Polymorphism
The study of beryllium halide structures reveals a tendency towards polymorphism, with the specific phase obtained often depending on the synthetic conditions. While α-BeBr₂ is the phase typically produced from the direct reaction of beryllium metal and bromine, the β-phase has been synthesized through the recrystallization of α-BeBr₂ from benzene (B151609) with a solubilizing agent. researchgate.netnih.gov
The α-polymorph of beryllium dibromide adopts a crystal structure that is isostructural with α-beryllium chloride. chemistryviews.orgresearchgate.net This phase is characterized by an orthorhombic crystal system.
In α-BeBr₂, the fundamental building block is the BeBr₄ tetrahedron. These tetrahedra are linked together to form infinite one-dimensional chains. chemistryviews.org Each beryllium atom is situated at the center of a tetrahedron, covalently bonded to four bromine atoms. This tetrahedral coordination is a common feature in the chemistry of beryllium halides. chemistryviews.org
The connectivity within the α-BeBr₂ structure is established through the sharing of edges between adjacent BeBr₄ tetrahedra. chemistryviews.org In this arrangement, each bromine atom acts as a bridging ligand, shared between two beryllium centers (μ₂-bridging). This edge-sharing linkage results in the formation of continuous chains of [BeBr₄/₂] tetrahedra. chemistryviews.orgresearchgate.net
Table 1: Crystallographic Data for α-Beryllium Dibromide
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Ibam (No. 72) |
| a (Å) | 5.569(4) |
| b (Å) | 10.405(6) |
| c (Å) | 5.543(3) |
| Be-Br distance (Å) | 2.185(1) |
Data sourced from Troyanov, S.I. (2000). chemistryviews.org
A second modification, β-beryllium dibromide, has been identified and characterized, revealing a more complex, three-dimensional structure compared to its α-counterpart. nih.govacs.org This phase is isostructural to the β-forms of beryllium chloride and beryllium iodide. chemistryviews.orgacs.org
The fundamental units of the β-BeBr₂ structure are supertetrahedra with the formula [Be₄Br₁₀]. acs.orgresearchgate.net These supertetrahedra are formed by the corner-connection of four individual BeBr₄ tetrahedra. chemistryviews.org These larger clusters then link to one another to build up the extended three-dimensional framework. acs.orgresearchgate.net The Be–Br distances in β-BeBr₂ range from 2.174(5) to 2.191(6) Å, which is comparable to the bond length in the α-phase. acs.org The angles of the Be-Br-Be bridges within the supertetrahedra are approximately 105.4° to 105.7°, while the angles of the bridges connecting the supertetrahedra are larger at about 114.0°. acs.org
Table 2: Crystallographic Data for β-Beryllium Dibromide
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I4₁/acd (No. 142) |
| a (Å) | 11.2117(7) |
| c (Å) | 19.2922(13) |
| V (ų) | 2425.1(3) |
| Be-Br distance (Å) | 2.174(5) - 2.191(6) |
| Be-Br-Be angle (within supertetrahedron) | 105.4(3)° - 105.7(3)° |
| Be-Br-Be angle (between supertetrahedra) | 114.0(3)° |
Data sourced from Buchner, M. R., et al. (2020). acs.orgacs.org
Table 3: Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | BeBr₂ |
| Beryllium chloride | BeCl₂ |
| Beryllium iodide | BeI₂ |
β-Beryllium Dibromide Structural Characterization
Isostructural Relationships with Other Beryllium Dihalides
Two primary polymorphs of this compound have been identified: α-BeBr₂ and β-BeBr₂. wikipedia.orgacs.org The α-phase is isostructural with α-BeCl₂, as confirmed by single-crystal X-ray diffraction. researchgate.net This form consists of edge-sharing polytetrahedra where each beryllium atom is tetrahedrally coordinated by four bromine atoms. wikipedia.org The β-phase of beryllium bromide is isostructural with the β-forms of beryllium chloride and beryllium iodide. researchgate.net This structural similarity across the beryllium dihalides (BeCl₂, BeBr₂, and BeI₂) highlights a commonality in their crystal packing and bonding characteristics. researchgate.net The β-forms of these compounds exhibit a structure analogous to silicon dioxide (SiO₂), featuring interconnected adamantane-like cages. wikipedia.orgresearchgate.net The existence of these isostructural phases underscores the predictable influence of the halogen atom on the crystal lattice of beryllium dihalides.
Gas-Phase Molecular Geometry Investigations
Gas-phase electron diffraction (GED) has been a pivotal technique for determining the equilibrium structure of this compound molecules. researchgate.netresearchgate.net Studies conducted at high temperatures, such as 800 K, have provided crucial data on the molecule's geometry. researchgate.netresearchgate.netrsc.org These investigations have definitively established that the BeBr₂ molecule possesses a linear equilibrium structure in the gas phase. rsc.org
Through gas-phase electron diffraction, key bond parameters for this compound have been determined. researchgate.net The internuclear distance between beryllium and bromine (Be-Br) has been measured, as has the distance between the two bromine atoms (Br-Br). researchgate.net Furthermore, these studies have provided insights into the vibrational nature of the molecule, including the amplitudes of vibration for the Be-Br and Br-Br bonds. researchgate.net The analysis of molecular vibrations is crucial for a complete understanding of the molecule's dynamics at elevated temperatures. researchgate.net
Electron Diffraction Spectroscopy for Equilibrium Structure Determination
Advanced Crystallographic Methodologies
Single-crystal X-ray diffraction has been instrumental in definitively characterizing the solid-state structures of this compound. researchgate.netresearchgate.net This technique has been used to analyze both the α and β polymorphs. acs.orgresearchgate.net The synthesis of the β-modification was achieved through the recrystallization of α-BeBr₂ from benzene. acs.orgresearchgate.netresearchgate.netacs.orguni-regensburg.de Single-crystal X-ray diffraction analysis of β-BeBr₂ revealed its crystal system and space group, providing precise atomic coordinates and bond lengths. acs.orgresearchgate.net These studies have also been extended to understand the structure of adducts formed between this compound and other molecules. researchgate.netresearchgate.net
Powder X-ray diffraction (PXRD) serves as a complementary and often preliminary method for identifying the crystalline phases of this compound. researchgate.netosti.gov It was through powder diffraction data that it was first suggested that BeBr₂ is isostructural with α-BeCl₂. researchgate.net PXRD is also a valuable tool for monitoring phase transformations, such as attempts to synthesize the β-phase from the α-phase through heating, and for confirming the purity of a synthesized phase. acs.org
Spectroscopic Characterization of Beryllium Dibromide and Its Adducts
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing IR and Raman techniques, is instrumental in identifying the vibrational modes of molecules. For beryllium dibromide, these methods reveal the characteristic frequencies associated with the stretching and bending of its chemical bonds.
Infrared spectroscopy of this compound and its adducts is used to probe their vibrational modes. The absorption of infrared radiation occurs when it corresponds to the energy of a specific molecular vibration, provided that this vibration leads to a change in the molecule's dipole moment. tanta.edu.egbritannica.com
In a study of the β-polymorph of this compound (β-BeBr₂), the IR spectrum displayed two prominent bands of nearly equal intensity at 510 cm⁻¹ and 412 cm⁻¹. acs.orgresearchgate.net The band at 412 cm⁻¹ is a composite of three IR frequencies with Eᵤ symmetry and one with A₂ᵤ symmetry, according to quantum-chemical calculations. acs.org For monomeric BeBr₂ isolated in a matrix, vibrational frequencies have been assigned at 1010 cm⁻¹ (asymmetric stretch, ν₃) and 220 cm⁻¹ (bending, ν₂). acs.org
The IR spectra of this compound adducts, such as those with dimethyl sulfide (B99878), also provide valuable structural information. For instance, the diadduct [(SMe₂)₂BeBr₂] shows a strong Be-Br stretching band at 600 cm⁻¹, while the dinuclear bridged complex [(SMe₂)BeBr₂]₂ exhibits this band at 598 cm⁻¹. d-nb.info This slight difference indicates a comparable Be-Br bond strength in both the monomeric and dimeric adducts. d-nb.info Adducts with N-heterocyclic carbenes (NHCs), like [(iPr)BeBr₂] and [(iPr)₂BeBr₂], have also been characterized using IR spectroscopy, contributing to the understanding of their bonding and geometry. researchgate.netacs.orgnih.gov
Raman spectroscopy is a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and a vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. s-a-s.org
For β-BeBr₂, the Raman spectrum is characterized by a strong, intense band at 188 cm⁻¹, which is assigned to the A₁g symmetry mode. acs.orgresearchgate.net This is in contrast to the α-polymorph (α-BeBr₂), where the corresponding A₁g mode is found at 203 cm⁻¹. acs.org The β-form also shows two weaker Raman bands at 426 cm⁻¹ and 552 cm⁻¹. acs.orgresearchgate.net The band at 426 cm⁻¹ is composed of B₂g and Eᵤ modes. acs.org
The study of adducts like [(iPr)BeBr₂] and [(iPr)₂BeBr₂] by Raman spectroscopy, in conjunction with IR and other techniques, has been crucial for their characterization. researchgate.netacs.orgnih.gov The combination of IR and Raman data provides a more complete picture of the vibrational properties of these molecules. rsc.org
The assignment of experimentally observed vibrational bands to specific molecular motions is often complex and is greatly aided by theoretical calculations. ucl.ac.uk For beryllium halides, including BeBr₂, quantum chemical calculations have been essential for assigning the IR and Raman modes, which had not been previously accomplished for the entire series. rsc.org
In the case of β-BeBr₂, density functional theory (DFT) calculations have been used to simulate the IR and Raman spectra. acs.orgresearchgate.netacs.org The calculated frequencies show good agreement with the experimental data, allowing for a comprehensive assignment of all observed bands. acs.org For example, the calculated Raman active A₁g mode for β-BeBr₂ is at 188 cm⁻¹, perfectly matching the experimental value. acs.org Similarly, the calculated IR frequencies for β-BeBr₂ correspond well with the measured spectrum. acs.org
This combined experimental and theoretical approach has also been applied to BeBr₂ adducts, such as those with N-heterocyclic carbenes, to understand their bonding characteristics. researchgate.netnih.gov The comparison between experimental and theoretical spectra helps to confirm the proposed structures and understand the electronic effects of the ligands on the Be-Br bonds.
Table 1: Experimental Vibrational Frequencies for β-Beryllium Dibromide
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Intensity | Assignment (Symmetry) |
|---|---|---|---|
| Infrared (IR) | 510 | Strong | - |
| Infrared (IR) | 412 | Strong | Eᵤ, A₂ᵤ |
| Raman | 552 | Medium | A₁g |
| Raman | 426 | Weak | B₂g, Eᵤ |
| Raman | 188 | Strong | A₁g |
Data sourced from references acs.orgresearchgate.net
Raman Spectroscopy for Vibrational Modes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound adducts, ¹H and ¹³C NMR are particularly useful for characterizing the organic ligands attached to the beryllium center.
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In the context of this compound adducts, it is used to characterize the organic ligands.
For adducts with dimethyl sulfide, the ¹H NMR spectrum of [(SMe₂)₂BeBr₂] in deuterated benzene (B151609) (C₆D₆) shows a singlet at δ = 1.69 ppm. d-nb.info The chemical shift of the methine proton in isopropyl-substituted N-heterocyclic carbene (NHC) adducts has been shown to be sensitive to the coordination environment of the beryllium atom. researchgate.net
In the study of aldehyde adducts, the formation of a mono-aldehyde adduct with pivaldehyde, [(pivaldehyde)BeBr₂], was confirmed by the downfield coordination shift of the aldehyde proton signal in the ¹H NMR spectrum. Similarly, ¹H NMR has been used to characterize phosphine (B1218219) adducts of beryllium bromide. researchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton of the organic ligands in this compound adducts.
For the dimethyl sulfide adduct [(SMe₂)₂BeBr₂], the ¹³C NMR spectrum in C₆D₆ displays a signal at δ = 19.1 ppm. d-nb.info In the case of the pivaldehyde adduct, the formation of the complex was supported by the downfield shift of the carbonyl carbon signal in the ¹³C NMR spectrum.
The characterization of NHC adducts like [(iPr)BeBr₂] and [(iPr)₂BeBr₂] has also been accomplished using ¹³C NMR spectroscopy, in combination with other methods. researchgate.netacs.orgnih.gov
Table 2: NMR Spectroscopic Data for this compound Adducts
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| [(SMe₂)₂BeBr₂] | ¹H | C₆D₆ | 1.69 (s) |
| [(SMe₂)₂BeBr₂] | ¹³C | C₆D₆ | 19.1 (s) |
| [(pivaldehyde)BeBr₂] | ⁹Be | - | 2.6 |
Data sourced from references d-nb.info
⁹Be NMR Spectroscopy for Beryllium Environment Characterization
⁹Be Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective analytical method for probing the local environment of the beryllium nucleus in chemical compounds. researchgate.net The quadrupolar nature of the ⁹Be nucleus (I = 3/2) makes its NMR parameters, specifically the chemical shift (δ) and the signal's full width at half-maximum (ω1/2), exceptionally sensitive to the electronic structure, coordination number, and symmetry of the beryllium center. researchgate.net This sensitivity allows for detailed characterization of this compound and its adducts in solution. d-nb.info
Chemical Shift Analysis in Solution-State
The chemical shifts observed in ⁹Be NMR spectra provide significant insight into the electronic environment of the beryllium atom within a molecule. nsf.gov For adducts of this compound, the solvent and the nature of the Lewis base donor ligand play a crucial role in determining the observed chemical shift.
Studies on dimethylsulfide (SMe₂) adducts of beryllium halides have shown distinct ⁹Be NMR signals that vary with the solvent and the stoichiometry of the adduct. d-nb.info For instance, dissolving beryllium bromide in neat dimethylsulfide results in the formation of the four-coordinate diadduct, [(SMe₂)₂BeBr₂], which exhibits a ⁹Be NMR signal at 6.5 ppm. d-nb.info The chemical shifts and line widths for this and related compounds are observed to change in different deuterated solvents like benzene-d₆ and dichloromethane-d₂. d-nb.info This variation suggests differing degrees of interaction between the solvent and the beryllium complex. d-nb.info
An upfield shift (a move to lower ppm values) is generally observed in the ⁹Be NMR spectra of beryllium halides as the halogen changes from chloride to bromide to iodide. d-nb.info This trend is attributed to the decreasing electronegativity of the halogen atom, which leads to an increase in electron density at the beryllium nucleus. d-nb.infoucl.ac.uk
The table below summarizes the ⁹Be NMR data for various this compound adducts in different solvents.
| Compound | Solvent | ⁹Be Chemical Shift (δ) [ppm] | Line Width (ω₁/₂) [Hz] |
| [(SMe₂)₂BeBr₂] | SMe₂ | 6.5 | 2.3 |
| [(SMe₂)₂BeBr₂] | C₆D₆ | 6.2 | 3.2 |
| [(SMe₂)₂BeBr₂] | CD₂Cl₂ | 5.9 | 2.2 |
| [(SMe₂)BeBr₂]₂ | C₆D₆ | 3.6 | 5.2 |
| [(SMe₂)BeBr₂]₂ | CD₂Cl₂ | 3.1 | 5.1 |
| Data sourced from Buchner et al. (2021). d-nb.info |
Correlation with Coordination Number and Ligand Environment
A strong correlation exists between the ⁹Be NMR spectral parameters and the coordination number of the beryllium atom. researchgate.net The coordination number refers to the number of ligand atoms directly bonded to the central beryllium atom. fiveable.me Both the chemical shift and the line width of the ⁹Be NMR signal are indicative of the beryllium's coordination environment. researchgate.net
Generally, the line width (ω1/2) of the ⁹Be signal decreases as the coordination number increases. researchgate.net Four-coordinate beryllium species, which often adopt a more symmetric tetrahedral geometry, tend to have significantly sharper signals (smaller ω1/2 values) compared to lower-coordinate (two- and three-coordinate) species. researchgate.net The lower symmetry around the beryllium nucleus in two- and three-coordinate complexes leads to broader signals, which can sometimes be so broad as to be unobservable. researchgate.net For example, the four-coordinate diadducts like [(SMe₂)₂BeBr₂] show narrow line widths, typically between 1.5 and 5.1 Hz, which is characteristic of tetracoordinate ⁹Be nuclei. d-nb.info
The ligand environment, meaning the types of atoms and functional groups bonded to the beryllium, also profoundly influences the ⁹Be chemical shift. numberanalytics.com As noted earlier, the electronegativity of the directly attached atoms is a key factor; less electronegative atoms like bromine compared to chlorine cause an upfield shift. d-nb.info The steric bulk of the ligands can also play a role in determining the coordination number itself. libretexts.orgresearchgate.net For instance, bulkier ligands may favor lower coordination numbers. libretexts.org
Other Spectroscopic Techniques
While ⁹Be NMR is a primary tool for studying the beryllium environment, other spectroscopic methods are essential for a complete characterization of this compound and its adducts.
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is a powerful analytical technique used for the identification of chemical compounds by measuring their mass-to-charge ratio (m/z). uvic.ca For coordination compounds like this compound adducts, Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly valuable tool for identifying the species present in a solution. uvic.ca
The process of identifying a compound using ESI-MS involves several steps:
Ionization: The sample, dissolved in a suitable solvent, is sprayed into the mass spectrometer, where it forms charged droplets. The solvent evaporates, leaving charged ions of the analyte.
Mass Analysis: These ions are guided into a mass analyzer, which separates them based on their m/z ratio. nih.gov
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to create a mass spectrum. nih.gov
Assigning the peaks in the mass spectrum allows for the identification of the molecular species. uvic.ca For a this compound adduct, one would look for a signal corresponding to the molecular weight of the parent ion or related fragments. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would result in a distinctive pattern of peaks for any bromine-containing fragment, aiding in its identification. More advanced techniques like tandem mass spectrometry (MS/MS) can be used to fragment a selected ion, providing further structural information based on the resulting fragmentation pattern. uvic.ca In addition to ESI-MS for molecular identification, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive technique for the quantitative detection of beryllium at trace and ultra-trace levels. nih.gov
Theoretical and Computational Investigations of Beryllium Dibromide
Quantum Chemical Calculation Approaches
Quantum chemical calculations are fundamental to the modern understanding of chemical systems. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a widely used tool for studying beryllium compounds due to its balance of computational cost and accuracy. scispace.comkg.ac.rs
DFT calculations have been successfully applied to study various aspects of beryllium dibromide. For instance, theoretical investigations using DFT were performed on the two polymorphs of beryllium bromide, α-BeBr₂ and β-BeBr₂. acs.orgresearchgate.netacs.org These calculations, employing the PBE functional with D3 correction, were used to optimize the lattice parameters and investigate the relative stability of the two forms. acs.org The results showed that the β-modification is energetically preferred over the α-modification, which is consistent with findings for other beryllium halides like BeCl₂ and BeI₂. acs.org
DFT is also central to understanding the bonding in adducts of this compound. Studies on N-heterocyclic carbene (NHC) adducts, such as [(IDipp)BeBr₂] and [(iPr)BeBr₂], have utilized DFT to rationalize their geometry, reactivity, and the nature of the Be-C bond. researchgate.netnih.gov A significant finding from these studies is the evidence for Be(II)→NHC π back-donation, a phenomenon not commonly expected for a metal center with formally no filled d-orbitals. nih.gov This insight was derived from a combination of experimental data and theoretical analysis, highlighting the predictive power of DFT. nih.govresearchgate.net
The table below summarizes the optimized lattice parameters for the two polymorphs of BeBr₂ as determined by DFT calculations, compared with experimental values.
| Polymorph | Method | Parameter | Calculated Value | Experimental Value |
| α-BeBr₂ | PBE-D3 | a (Å) | 10.311 | 10.3627(5) |
| b (Å) | 5.485 | 5.5359(3) | ||
| c (Å) | 5.589 | 5.6141(3) | ||
| Volume (ų) | 316.0 | 317.99(3) | ||
| β-BeBr₂ | PBE-D3 | a (Å) | 10.893 | 10.8966(4) |
| Volume (ų) | 1294.6 | 1295.00(8) | ||
| Data sourced from reference acs.org. |
Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on fundamental principles of quantum mechanics, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain systems.
The use of ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, has been a part of beryllium research for decades. aps.org For instance, combined gas-phase electron diffraction and mass spectrometric equilibrium studies of this compound have been analyzed with the help of theoretical spectra obtained from quantum chemical calculations, including ab initio approaches. researchgate.net These methods are crucial for accurately predicting molecular geometries, vibrational frequencies, and other properties of gas-phase molecules.
Systematic ab initio studies have been conducted on beryllium isotopes, providing detailed information about their low-lying states, energies, and radii. aps.org While not focused specifically on BeBr₂, these studies demonstrate the capability of ab initio techniques like nuclear lattice effective field theory to handle complex beryllium systems. aps.org Comparative studies on complexes involving anions like bromide have also employed standard ab initio (HF) calculations alongside DFT to analyze complexation energies and geometries, providing a more complete picture of the intermolecular interactions. kirj.ee
Density Functional Theory (DFT) for Electronic Structure and Bonding
Analysis of Chemical Bonding
To gain a deeper, more intuitive understanding of the chemical bonds within a molecule, several analytical techniques can be applied to the results of quantum chemical calculations. These methods partition the complex electronic structure into chemically meaningful components.
Energy Decomposition Analysis (EDA) is a powerful method for partitioning the total interaction energy between two molecular fragments into physically meaningful terms, such as electrostatics, Pauli repulsion, and orbital (covalent) interaction. illinois.edursc.org This analysis provides quantitative insights into the nature and strength of chemical bonds.
In the context of this compound, EDA has been instrumental in analyzing the bonding in its complexes, particularly with N-heterocyclic carbenes (NHCs) and carbodiphosphoranes. researchgate.netnih.govacs.org For the complex [(iPr)BeBr₂], EDA combined with Natural Orbitals for Chemical Valence (NOCV) analysis was used to understand the unusually high Be-C bond strength. nih.gov The analysis separates the interaction energy (ΔE_int) into the electrostatic attraction (ΔE_elstat), the Pauli repulsion (ΔE_Pauli) between the fragments in the geometry of the complex, and the stabilizing orbital interaction (ΔE_orb).
The results from these analyses show that the bonding is not purely electrostatic; the covalent (orbital) contribution is significant. uniovi.es This detailed breakdown helps to rationalize the observed molecular geometries and reactivity. acs.org
The following table presents the results of the EDA for the [(iPr)BeBr₂] complex at the BP86/TZ2P+ level of theory.
| Energy Term | Value (kcal/mol) | Percentage of Total Attraction |
| ΔE_int (Interaction Energy) | -66.5 | - |
| ΔE_Pauli (Pauli Repulsion) | 102.1 | - |
| ΔE_elstat (Electrostatic) | -110.1 | 65.3% |
| ΔE_orb (Orbital Interaction) | -58.5 | 34.7% |
| Data adapted from supporting information of reference nih.gov. Note: ΔE_int = ΔE_Pauli + ΔE_elstat + ΔE_orb. Total attraction is the sum of electrostatic and orbital interactions. |
Natural Orbitals for Chemical Valence (NOCV) analysis is a technique that complements EDA. nih.gov It decomposes the deformation density—the change in electron density upon bond formation—into pairwise orbital contributions. nih.gov This allows for a visual and quantitative description of the flow of charge between fragments, such as σ-donation and π-back-donation.
NOCV analysis has been crucial in understanding the bonding in carbene adducts of this compound. researchgate.netnih.govacs.org Specifically, in the [(iPr)BeBr₂] complex, this method provided clear evidence for Be(II)→NHC π back-donation. nih.gov The analysis identifies the dominant orbital interactions contributing to the bond. The primary interaction is the σ-donation from the carbene lone pair to an empty orbital on the BeBr₂ fragment. However, a smaller but significant π-back-donation is also identified, originating from a filled orbital on the BeBr₂ fragment and donating into an empty p-orbital on the carbene carbon. nih.govresearchgate.net This detailed insight into the electronic interactions helps to explain the trigonal planar geometry often observed in such complexes. researchgate.net
The combination of EDA with NOCV provides a comprehensive picture of the chemical bond, quantifying the contributions of different types of interactions and visualizing the orbital pathways through which they occur. nais.net.cnscilit.comlatrobe.edu.au
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org By analyzing the critical points and gradient paths of the electron density, QTAIM can characterize the nature of atomic interactions, distinguishing between shared (covalent) and closed-shell (ionic or van der Waals) interactions. researchgate.net
QTAIM has been applied to analyze the bonding in adducts of this compound, such as those with N-heterocyclic carbenes and carbodiphosphoranes. researchgate.netnih.govresearchgate.netacs.org The analysis focuses on the properties of the electron density at the bond critical point (BCP) between two atoms, such as the value of the electron density itself (ρ_BCP) and its Laplacian (∇²ρ_BCP).
For Be-C bonds in these complexes, QTAIM analysis helps to characterize the degree of covalency. researchgate.netresearchgate.net The findings from QTAIM are often used in conjunction with EDA and NOCV to build a complete and consistent model of the chemical bonding. nais.net.cnscilit.com For example, the presence of a bond path between beryllium and the carbene carbon atom confirms the existence of a chemical bond, and the properties at the BCP provide a quantitative measure of its strength and nature. nih.govacs.org
Examination of π Back-Donation Phenomena from this compound Fragments
Recent theoretical and experimental studies have revealed the unexpected capacity of beryllium(II) in this compound fragments to participate in π back-donation. nih.govacs.org This phenomenon challenges the conventional understanding that metal-to-ligand π back-donation necessitates filled d-orbitals at the metal center, which beryllium lacks.
In carbene adducts of this compound, specifically with N-heterocyclic carbenes (NHCs) like 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene (iPr), evidence of Be(II)→NHC π back-donation has been established. nih.govacs.org This interaction involves the donation of electron density from the σ-bonding orbitals of the BeBr₂ fragment into the empty p-orbital of the carbene carbon atom. researchgate.net
Energy decomposition analysis combined with Natural Orbital for Chemical Valence (NOCV) and Quantum Theory of Atoms-in-Molecules (QTAIM) analyses have been instrumental in elucidating this bonding situation. nih.gov The results indicate that the Br–Be–Br σ-electron density is back-donated to the LUMO of the NHC ligand. acs.org This charge depletion from the Be–Br σ-bonding region offers an explanation for the observed elongation of the Be–Br bond distance in these adducts compared to free BeBr₂. acs.org This π back-donation contributes significantly to the unusually high Be-C bond strength observed in such carbene adducts and helps to rationalize their geometry and reactivity. nih.govacs.org
The following table summarizes key findings from a combined experimental and theoretical study on carbene adducts of this compound.
| Compound | Key Feature | Observation | Reference |
| [(iPr)BeBr₂] | Be(II)→NHC π back-donation | Present | nih.govacs.org |
| [(iPr)₂BeBr₂] | Be(II)→NHC π back-donation | Present | nih.govacs.org |
| [(iPr)BeBr₂] | Be-Br bond distance | Elongated compared to free BeBr₂ | acs.org |
This phenomenon of σ-electron density participating in π-backbonding has also been described in related systems, highlighting the nuanced electronic effects within beryllium chemistry. researchgate.net
Prediction and Verification of Polymorphic Stability
This compound is known to exist in at least two polymorphic forms, designated as α-BeBr₂ and β-BeBr₂. acs.org Theoretical calculations have been crucial in understanding the relative stabilities of these polymorphs.
Density functional theory (DFT) calculations have been employed to investigate the relative thermodynamic stabilities of the α and β phases of this compound. acs.org These quantum-chemical calculations have shown that the β-modification is energetically favored over the α-modification. acs.org
Specifically, β-BeBr₂ is calculated to be 6.6 kJ mol⁻¹ more stable than α-BeBr₂. acs.org This finding is consistent with the trend observed for other beryllium halides, such as beryllium chloride (BeCl₂) and beryllium iodide (BeI₂), where the β-phases are also more stable than their corresponding α-phases. acs.org
The optimized lattice parameters obtained from DFT calculations show good agreement with experimental values, with only slight underestimations of the cell volume for both polymorphs. acs.org The calculated bulk modulus for β-BeBr₂ (12.7 GPa) is slightly larger than that for α-BeBr₂ (10.1 GPa), which aligns with the fact that the β-phase has a smaller cell volume per formula unit. acs.org The calculated band gaps for both modifications are very similar, with values of 5.5 eV for the α-phase and 5.3 eV for the β-phase. acs.org
The following table presents a comparison of key energetic and structural parameters for the α and β polymorphs of this compound based on DFT calculations.
| Property | α-BeBr₂ | β-BeBr₂ | Reference |
| Relative Stability | Less Stable | More Stable | acs.org |
| Energy Difference | - | 6.6 kJ mol⁻¹ lower | acs.org |
| Calculated Bulk Modulus (B₀) | 10.1 GPa | 12.7 GPa | acs.org |
| Calculated Band Gap | 5.5 eV | 5.3 eV | acs.org |
Simulation of Spectroscopic Data
Computational methods play a vital role in the interpretation and assignment of experimental spectroscopic data for this compound and its polymorphs.
The vibrational properties of both α- and β-BeBr₂ have been computed using theoretical methods. acs.org These computational vibrational spectra have been instrumental in the complete assignment of experimentally measured Infrared (IR) and Raman spectra. acs.orgacs.org
The calculated shapes of the vibrational spectra for β-BeBr₂ show good correspondence with those of the isostructural β-BeCl₂ and β-BeI₂. acs.org While the vibrational bands of α-BeBr₂ and β-BeBr₂ are observed at similar energies, the combination of experimental and computational results allows for a definitive assignment of all IR and Raman active modes. acs.org This synergy between theory and experiment provides a powerful tool for characterizing the distinct polymorphic forms of this compound. acs.orgacs.org
Coordination Chemistry and Reactivity of Beryllium Dibromide
Formation of Adducts with Lewis Bases
Beryllium dibromide (BeBr₂), a Lewis acidic compound, readily reacts with a variety of Lewis bases to form stable adducts. acs.org These reactions are fundamental to understanding its coordination chemistry, as the choice of ligand—including its steric and electronic properties—dictates the structure and reactivity of the resulting complex. chemistryviews.org The formation of these adducts often enhances the solubility of this compound, particularly in non-polar solvents where it is otherwise insoluble. chemistryviews.org
This compound forms stable adducts with N-heterocyclic carbenes (NHCs). Specific examples that have been synthesized and characterized include the mono- and bis-carbene adducts [(iPr)BeBr₂] and [(iPr)₂BeBr₂], where iPr represents 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene. researchgate.netacs.orgnih.gov These complexes have been analyzed using NMR, IR, and Raman spectroscopy, as well as single-crystal X-ray diffractometry. researchgate.netacs.orgnih.gov
A significant finding in the study of these adducts is the evidence for Be(II)→NHC π back-donation. researchgate.netacs.orgnih.gov This type of electronic interaction, where the beryllium center donates electron density back to the carbene, is unusual given that metal-to-ligand π back-donation typically requires filled d-orbitals at the metal center. researchgate.netnih.gov This interaction helps to explain the unusually high strength of the Be-C bond and the specific geometries observed in these complexes. researchgate.netacs.orgnih.gov The reaction of BeBr₂(OEt₂)₂ with various NHCs has been shown to yield a variety of beryllium dihalide adduct complexes. researchgate.net
Table 1: Examples of this compound–NHC Adducts
| Compound Formula | NHC Ligand (iPr) | Key Finding |
|---|---|---|
| [(iPr)BeBr₂] | 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | Evidence of Be(II)→NHC π back-donation. researchgate.netacs.org |
The coordination of phosphine (B1218219) ligands to this compound is heavily influenced by the steric bulk of the phosphine, often described by its cone angle. chemistryviews.org Studies have shown that a threshold cone angle exists between 136° and 145°, which determines the stoichiometry of the resulting complex. chemistryviews.orgresearchgate.net Phosphines with a cone angle below this threshold, such as dimethylphenylphosphine (B1211355) (PMe₂Ph) and methyldiphenylphosphine (B73815) (PMePh₂), can form bis-ligand adducts, [(PMe₂Ph)₂BeBr₂] and [(PMePh₂)₂BeBr₂]. chemistryviews.org
In contrast, phosphines with a larger cone angle, such as triphenylphosphine (B44618) (PPh₃, cone angle 145°), tend to form halide-bridged dinuclear complexes of the formula [(PPh₃)BeBr₂]₂, as two of these bulky ligands cannot coordinate to a single beryllium center. chemistryviews.orgresearchgate.net These complexes have been characterized by multinuclear NMR spectroscopy. chemistryviews.orgresearchgate.net Furthermore, when dissolved in dichloromethane (B109758), dinuclear bromide complexes like [(PPh₃)BeBr₂]₂ can undergo halide-chloride exchange, leading to the formation of the corresponding chloride complex [(PPh₃)BeCl₂]₂. chemistryviews.orgresearchgate.net
This compound forms adducts with both amine and ether Lewis bases. researchgate.netwikipedia.org As with phosphines, the steric properties of the ligand play a crucial role. For instance, due to its large steric bulk, only one triethylamine (B128534) (NEt₃) ligand can coordinate to a beryllium center. researchgate.net However, the sterically less demanding diethylamine (B46881) allows for the coordination of two ligands. researchgate.net In liquid ammonia, beryllium halides react to form complex amido clusters. rsc.org
Ether adducts are common and well-characterized. This compound reacts in a diethyl ether suspension to form the colorless dietherate, BeBr₂(O(C₂H₅)₂)₂. wikipedia.orgrsc.org This dietherate is a common starting material in beryllium chemistry. rsc.org The synthesis of mononuclear units of [BeBr₂(L)₂] (where L = Et₂O or tetrahydrofuran, thf) has been studied, and these have been identified as the favorably formed species in solution. researcher.life The ether ligands in these adducts can be displaced by other Lewis bases. wikipedia.org Treatment of the mononuclear diethyl ether adduct with an additional equivalent of beryllium halide results in the formation of the dinuclear, ether-bridged compound [BeBr₂(OEt₂)]₂. researcher.life
This compound forms stable adducts with various oxygen- and nitrogen-donor solvents. acs.org These solvent adducts are important as they can enable reaction conditions that are inaccessible in other, less coordinating solvents.
The interaction of beryllium halides with N,N-dimethylformamide (DMF) has been studied extensively. chemistryviews.org this compound dissolves readily in DMF, and from these solutions, crystals of [Be(DMF)₄]Br₂ can be obtained. chemistryviews.org This indicates the formation of the tetrakis(DMF)beryllium(II) cation. chemistryviews.org
Similarly, adducts with the thioether dimethylsulfide (DMS) have been prepared. chemistryviews.org this compound dissolves in DMS to form the diadduct [(SMe₂)₂BeBr₂]. researchgate.net This complex is notably soluble in non-polar solvents. chemistryviews.org One equivalent of DMS can be removed from [(SMe₂)₂BeBr₂] in a vacuum at ambient temperature to yield the dinuclear, halide-bridged monoadduct [(SMe₂)BeBr₂]₂. The Be-S bond in these adducts is considered weak, making them versatile and promising precursors for further syntheses. chemistryviews.org
Table 2: Common Solvent Adducts of this compound
| Solvent | Adduct Formula(s) |
|---|---|
| N,N-Dimethylformamide (DMF) | [Be(DMF)₄]Br₂, [BeBr₂(DMF)₂], [BeBr₂(DMF)]₂ chemistryviews.org |
| Dimethylsulfide (DMS) | [(SMe₂)₂BeBr₂], [(SMe₂)BeBr₂]₂ researchgate.net |
| Diethyl Ether (Et₂O) | [BeBr₂(OEt₂)₂], [BeBr₂(OEt₂)]₂ wikipedia.orgresearcher.life |
The behavior of this compound adducts in solution is complex and involves equilibria between multiple species. NMR titration experiments, where varying amounts of DMF were added to a suspension of BeBr₂ in CDCl₃, helped to identify different species present in solution. chemistryviews.org These include not only the mononuclear bis(DMF) complex, [BeBr₂(DMF)₂], but also the dinuclear complex [BeBr₂(DMF)]₂. chemistryviews.org
The speciation is highly dependent on the solvent. For DMS adducts, dissolution in benzene (B151609) or dichloromethane results in different observed ⁹Be NMR chemical shifts, suggesting varying degrees of interaction between the solvent and the complex. In chlorinated solvents, halide exchange can occur between the beryllium bromide complex and the solvent. acs.org Long-term standing of DMS adducts in chlorinated solvents can lead to decomposition and the formation of beryllate salts containing the trimethylsulfonium (B1222738) cation, [SMe₃]⁺. researchgate.net
Dinuclear complexes are a common feature of this compound coordination chemistry, particularly with sterically demanding ligands or when the ligand-to-metal ratio is low. These species are typically bridged by two bromide ions, resulting in two pseudo-tetrahedrally coordinated beryllium centers. Examples include:
[(PPh₃)BeBr₂]₂ (phosphine adduct) chemistryviews.orgresearchgate.net
[BeBr₂(OEt₂)]₂ (ether adduct) researcher.life
[BeBr₂(DMF)]₂ (DMF adduct) chemistryviews.org
[(SMe₂)BeBr₂]₂ (DMS adduct) researchgate.net
Cationic beryllium complexes are formed when the bromide ions are fully displaced from the inner coordination sphere by donor ligands. A prime example is the dissolution of BeBr₂ in neat DMF, which yields [Be(DMF)₄]Br₂, containing the [Be(DMF)₄]²⁺ cation. chemistryviews.org In liquid ammonia, studies have identified cationic intermediates in the formation of beryllium amido clusters, such as [Be₂(NH₂)(NH₃)₆]³⁺ and [Be₃(NH₂)(NH₃)₆]³⁺. rsc.org The decomposition of DMS adducts in chlorinated solvents also leads to the formation of cationic species, specifically [SMe₃]⁺, alongside anionic beryllate complexes.
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | BeBr₂ |
| 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | iPr (NHC ligand) |
| [(iPr)BeBr₂] | [(C₁₁H₂₀N₂)BeBr₂] |
| [(iPr)₂BeBr₂] | [(C₁₁H₂₀N₂)₂BeBr₂] |
| This compound diethyl etherate | BeBr₂(O(C₂H₅)₂)₂ |
| Dimethylphenylphosphine | PMe₂Ph |
| Methyldiphenylphosphine | PMePh₂ |
| Triphenylphosphine | PPh₃ |
| [(PMe₂Ph)₂BeBr₂] | [(C₈H₁₁P)₂BeBr₂] |
| [(PMePh₂)₂BeBr₂] | [(C₁₃H₁₃P)₂BeBr₂] |
| [(PPh₃)BeBr₂]₂ | [(C₁₈H₁₅P)BeBr₂]₂ |
| Triethylamine | NEt₃ |
| Diethylamine | HNEt₂ |
| Tetrahydrofuran | THF |
| [BeBr₂(OEt₂)]₂ | [BeBr₂(O(C₂H₅)₂)]₂ |
| N,N-Dimethylformamide | DMF |
| [Be(DMF)₄]Br₂ | [Be(C₃H₇NO)₄]Br₂ |
| [BeBr₂(DMF)]₂ | [BeBr₂(C₃H₇NO)]₂ |
| [BeBr₂(DMF)₂] | [BeBr₂(C₃H₇NO)₂] |
| Dimethylsulfide | DMS / SMe₂ |
| [(SMe₂)₂BeBr₂] | [(C₂H₆S)₂BeBr₂] |
| [(SMe₂)BeBr₂]₂ | [(C₂H₆S)BeBr₂]₂ |
| Trimethylsulfonium | [SMe₃]⁺ |
| Beryllium Chloride | BeCl₂ |
Solvent Adducts (e.g., with Dimethylformamide, Dimethylsulfide)
Solution Behavior and Complex Speciation
Ligand Exchange Reactions
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org In the context of this compound, these reactions are common, and the nature of the resulting complex often depends on the steric and electronic properties of the incoming ligand. For instance, beryllium halides can form stable adducts with various donor solvents and ligands. acs.org The ether ligand in dietherate complexes of this compound, such as BeBr₂(O(C₂H₅)₂)₂, can be readily displaced by other Lewis bases. wikipedia.org
Studies on phosphine complexes of beryllium halides have shown that dissociation and ligand exchange processes are influenced by factors like temperature and the steric bulk of the phosphine. researchgate.net For example, the threshold cone angle of phosphine ligands determines whether one or two ligands can coordinate to the beryllium dihalide fragment. researchgate.netresearchgate.net
This compound undergoes halide exchange processes, particularly in chlorinated solvents. When dissolved in solvents like dichloromethane (CH₂Cl₂), exchange between the bromide ligands of the complex and the chloride from the solvent can occur. acs.org This reactivity is common for strong main group Lewis acids.
For instance, studies on dimethylsulfide (SMe₂) adducts of beryllium bromide, [(SMe₂)₂BeBr₂], have shown that halide exchange with the solvent occurs, though it is significantly slower than for the corresponding iodide complexes. Similarly, phosphine complexes of beryllium bromide, such as [(PPh₃)BeBr₂]₂, exhibit halide-chloride exchange in dichloromethane, leading to the formation of the chloro-analogue, [(PPh₃)BeCl₂]₂. researchgate.netresearchgate.net This transformation highlights the ability of the beryllium center to activate the C-Cl bonds of the solvent. acs.org
Table 1: Halide Exchange in Beryllium Halide Complexes
| Starting Complex | Solvent | Product(s) | Observation |
|---|---|---|---|
| [(SMe₂)₂BeBr₂] (1b) | Dichloromethane | [(SMe₂)₂BeClBr] / [(SMe₂)₂BeCl₂] (1a) | Slower exchange compared to iodide analogue. |
| [(PPh₃)BeBr₂]₂ | Dichloromethane | [(PPh₃)BeCl₂]₂ | Halide-chloride exchange is observed. researchgate.netresearchgate.net |
Reactivity as a Lewis Acid
The beryllium ion (Be²⁺) in this compound is characterized by an extremely high charge-to-radius ratio, making BeBr₂ a very strong Lewis acid. wikipedia.org This pronounced Lewis acidity is the driving force behind much of its reactivity, enabling it to form adducts with a wide range of Lewis bases and to activate various small molecules. wikipedia.orgacs.org Its Lewis acidic nature is comparable to that of aluminum and zinc ions. researchgate.net
The potent Lewis acidity of this compound facilitates the activation of small molecules, a key step in many chemical transformations. researchgate.netnih.govrsc.orgelte.hu A notable example is its reaction with hexamethylcyclotrisiloxane (B157284) (D₃), a cyclic siloxane. BeBr₂ reacts cleanly with D₃, leading to the ring-opening of the siloxane and the formation of a trinuclear complex, [Be₃Br₂(OSiMe₂Br)₄]. nih.gov This process involves the unprecedented transfer of a bromide ligand from the beryllium center to the silicon atom, demonstrating the ability of BeBr₂ to activate Si-O bonds and mediate halide transfer. nih.gov
Another significant reaction involves carbon dioxide (CO₂). While direct activation of CO₂ by BeBr₂ is not detailed, beryllium hydride complexes derived from bromide precursors readily react with CO₂. researchgate.net For example, an amido-beryllium hydride complex inserts CO₂ into its Be-H bond to form a stable beryllium formate. researchgate.net This showcases the potential of beryllium species derived from BeBr₂ in the functionalization of CO₂.
Beryllium hydride complexes, which can be synthesized from beryllium bromide precursors, exhibit reactivity towards the insertion of small unsaturated molecules like carbon monoxide (CO). researchgate.netacs.org Research has demonstrated the mono-insertion of CO into the Be-H bond of amido-beryllium hydride complexes. researchgate.net This reaction leads to the formation of a unique beryllium formyl complex. researchgate.netrsc.org The small ionic radius of Be²⁺, combined with the influence of the supporting amido-phosphine ligand, results in a distinctive product where the formyl carbon datively binds to the beryllium center. researchgate.net This reactivity provides insight into the insertion chemistry of the Be-H bond, a less-explored area compared to heavier alkaline earth metal hydrides. researchgate.net
Activation of Small Molecules
Generation of Novel Beryllium Species
This compound serves as a crucial starting material for the synthesis of a variety of novel beryllium compounds, including low-coordinate species and reactive hydride complexes. acs.org Its utility stems from its ability to undergo salt metathesis and ligand exchange reactions.
Several synthetic routes to beryllium hydride complexes utilize beryllium bromide as a precursor. These hydrides are of significant interest due to their high reactivity. rsc.org
One common method involves the reaction of an alkylberyllium bromide with a hydride source like lithium hydride (LiH). thieme-connect.de For instance, refluxing a mixture of BeBr₂, dimethylberyllium (B1605263) (Me₂Be), and LiH in diethyl ether yields a methylberyllium hydride–diethyl ether complex. thieme-connect.de
Reaction Scheme: BeBr₂ + Me₂Be + 2LiH --(Et₂O)--> 2 MeBeH·OEt₂ + 2LiBr thieme-connect.de
Another sophisticated pathway begins with the synthesis of amido-beryllium bromide complexes from BeBr₂(OEt₂)₂. rsc.org These bromide complexes are then converted to beryllium hydride species. For example, an amido-beryllium bromide can be reacted with a hydrido-borate, or an amido-beryllium benzyl (B1604629) complex (derived from the bromide) can be treated with phenylsilane (B129415) (PhSiH₃) in the presence of a base to generate the target hydride. researchgate.net More recently, amido-beryllium bromide complexes have been reacted with potassium tri-sec-butylborohydride ([K(HBsBu₃)]) to generate anionic beryllium hydride dimers. rsc.orgrsc.org These pathways underscore the role of beryllium bromide as a key entry point into the rich chemistry of beryllium hydrides. researchgate.netrsc.org
Table 2: Precursors and Products in Beryllium Hydride Synthesis
| Beryllium Bromide Precursor | Hydride Source | Resulting Hydride Species | Reference |
|---|---|---|---|
| BeBr₂ / Me₂Be | LiH | Methylberyllium hydride-ether complex | thieme-connect.de |
| Amido-beryllium bromide | Hydrido-borate | Amido-beryllium hydride | researchgate.net |
Synthesis of Organoberyllium Compounds Utilizing this compound
This compound (BeBr₂) serves as a key starting material in the synthesis of various organoberyllium compounds. The most common method is transmetallation, a reaction involving the exchange of ligands between two metals. kvmwai.edu.inuwimona.edu.jm In this context, the more electropositive metal in an organometallic reagent transfers its organic group to beryllium, while the bromine atoms from this compound are transferred to the more electropositive metal. kvmwai.edu.in This approach is analogous to the synthesis of other organoberyllium compounds from beryllium chloride. uwimona.edu.jmpsgcas.ac.inwikipedia.org
A prevalent method involves the reaction of this compound with organolithium or Grignard reagents. kvmwai.edu.inthieme-connect.de For instance, reacting beryllium halides with two equivalents of an organolithium compound (RLi) or a Grignard reagent (RMgX) in a suitable solvent like diethyl ether can yield dialkylberyllium (R₂Be) compounds. psgcas.ac.inthieme-connect.de The general reaction scheme is as follows:
BeBr₂ + 2 RMgX → R₂Be + MgBr₂ + MgX₂ thieme-connect.de BeBr₂ + 2 RLi → R₂Be + 2 LiBr
While these reactions are fundamental, a significant drawback is that the resulting organoberyllium product is often complexed with the ether solvent, which can be difficult to remove completely. kvmwai.edu.in
This compound is also used in a step-wise approach to create more complex organoberyllium derivatives. For example, it can be reacted with amido-potassium salts to form amido-beryllium bromide complexes. These intermediates can then be further reacted to yield other organoberyllium species. nih.gov This highlights the role of this compound not just in forming simple dialkylberyllium compounds but also as a building block for more structurally complex organometallic molecules.
Table 1: Examples of Organoberyllium Synthesis Starting from Beryllium Halides This table presents examples analogous to reactions involving this compound.
| Reactants | Product | Reaction Type | Reference |
|---|---|---|---|
| BeCl₂ + 2 PhLi | Ph₂Be (Diphenylberyllium) + 2 LiCl | Transmetallation | uwimona.edu.jmpsgcas.ac.in |
| BeCl₂ + 2 Na(C₅H₅) | (C₅H₅)₂Be (Beryllocene) + 2 NaCl | Double Displacement | kvmwai.edu.inuwimona.edu.jm |
Precursor Role in the Synthesis of Other Beryllium Compounds
This compound is a versatile precursor for the synthesis of a wide range of inorganic and coordination beryllium compounds, extending beyond organometallics. Its reactivity allows for the formation of beryllium hydrides, amides, hydroxides, and various coordination complexes.
One significant application is in the synthesis of beryllium hydride derivatives. Alkylberyllium hydrides can be prepared from this compound. For example, the reaction between dimethylberyllium (Me₂Be) and this compound (BeBr₂) produces methylberyllium bromide (MeBeBr). thieme-connect.de This intermediate is then reacted with a hydride source, such as lithium hydride (LiH), to yield the target alkylberyllium hydride, often as an ether complex like MeBeH•OEt₂. thieme-connect.de Similarly, crude beryllium hydride can be reacted with beryllium bromide in the presence of a Lewis base to form soluble haloberyllium hydrides. google.com More complex amido-beryllium bromide complexes, synthesized directly from BeBr₂·(Et₂O)₂, serve as crucial intermediates for generating dimeric amido-beryllium hydride complexes. nih.govrsc.org
This compound is also a starting point for beryllium amides and complex amido clusters. In liquid ammonia, the reaction of this compound with beryllium metal leads to the formation of the adamantyl-shaped cluster cation, [Be₄(NH₂)₆(NH₃)₄]²⁺. semanticscholar.org This demonstrates its role in building complex inorganic cage structures.
Furthermore, this compound can be used to synthesize coordination complexes. It reacts with Lewis bases like phosphines to form adducts such as [(PMe₂Ph)₂BeBr₂] and [(PMePh₂)₂BeBr₂]. researchgate.net Simple hydrolysis of beryllium bromide yields beryllium hydroxide (B78521) (Be(OH)₂), showcasing its role as a basic precursor. wikipedia.org
Table 2: Synthesis of Beryllium Compounds from this compound
| Reactants | Product(s) | Compound Class | Reference |
|---|---|---|---|
| 1. Me₂Be + BeBr₂ 2. 2 MeBeBr + LiH | MeBeH•OEt₂ (Methylberyllium hydride diethyl ether complex) | Alkylberyllium Hydride | thieme-connect.de |
| BeBr₂·(Et₂O)₂ + Potassium Amide | Amido-beryllium bromide complex | Amido-beryllium Halide | nih.govrsc.org |
| BeBr₂ + Be metal (in liquid NH₃) | [Be₄(NH₂)₆(NH₃)₄]²⁺ (Hexa-μ₂-amido-tetraammin-tetraberyllium(II) cation) | Beryllium Amido Cluster | semanticscholar.org |
| BeBr₂ + 2 H₂O | Be(OH)₂ (Beryllium hydroxide) + 2 HBr | Beryllium Hydroxide | wikipedia.org |
| BeBr₂ + PMe₂Ph | [(PMe₂Ph)₂BeBr₂] (Bis(dimethylphenylphosphine)beryllium bromide) | Coordination Complex | researchgate.net |
Applications in Chemical Research and Synthesis
Utility in Material Synthesis
Beryllium dibromide serves as a valuable precursor in the synthesis of novel materials. Its reactivity allows for its incorporation into various material structures, including beryllium-containing alloys and ceramics. ontosight.ai One notable application is in the creation of beryllium oxide (BeO) thin films. These films can be formed on semiconductor substrates through processes like atomic layer deposition, where this compound or other beryllium-containing precursors are pulsed into a reaction chamber with an oxygen source. google.com This method is particularly relevant for manufacturing gate dielectric layers in metal-oxide-semiconductor (MOS) devices. google.com
The compound is also instrumental in the synthesis of different crystalline forms, or polymorphs, of beryllium halides. For instance, the β-modification of beryllium bromide (β-BeBr₂) was synthesized by recrystallizing the α-form (α-BeBr₂) from benzene (B151609) in the presence of cyclo-decamethylpentasiloxane. acs.orgacs.org The ability to create and study these different polymorphs is crucial for understanding the structural chemistry of beryllium and for designing materials with specific properties. acs.orgacs.org
Furthermore, this compound is used in the preparation of other beryllium compounds that act as precursors for material synthesis. For example, it can be used to synthesize beryllium dihalide adducts with various ligands, which can then be used in further chemical transformations. researchgate.netresearchgate.net
Catalytic Roles in Organic and Inorganic Transformations
This compound exhibits catalytic activity in several organic and inorganic reactions, primarily owing to its nature as a strong Lewis acid. wikipedia.orgresearchgate.net A Lewis acid is a chemical species that can accept an electron pair from a Lewis base, thereby activating the substrate for subsequent reactions. wikipedia.org
In organic synthesis, beryllium bromide has been utilized as a catalyst for bromination reactions. nih.govt3db.ca For instance, it can catalyze the bromination of various organic molecules. nih.gov The Lewis acidic nature of BeBr₂ can facilitate the generation of reactive bromine species, which then participate in the bromination of aromatic side chains. nih.gov While other Lewis acids like zirconium(IV) chloride have been shown to be highly effective for such transformations, the principle of Lewis acid catalysis is central to the role of this compound in these reactions. nih.gov
The catalytic potential of beryllium compounds extends to Friedel-Crafts reactions, a fundamental class of reactions in organic chemistry used for attaching substituents to aromatic rings. organic-chemistry.org Although specific examples detailing BeBr₂ as the primary catalyst in widely used applications are less common than for other metal halides, its Lewis acidity suggests its potential in this area. researchgate.netwikipedia.org
Research Reagent in Fundamental Beryllium Chemistry Studies
Due to the inherent challenges and toxicity associated with beryllium and its compounds, fundamental research into its chemistry has been somewhat limited compared to other elements. researchgate.netchemistryviews.org However, this compound serves as a critical starting material for expanding this knowledge. acs.orgchemistryviews.org
Researchers utilize BeBr₂ to synthesize and characterize new beryllium-containing complexes. researchgate.net For example, it reacts with various Lewis bases, such as ethers and phosphines, to form stable adducts. wikipedia.orgresearchgate.net The study of these adducts provides valuable insights into the coordination chemistry of beryllium, including bond lengths, bond angles, and the influence of different ligands on the properties of the beryllium center. researchgate.netacs.org
Recent research has focused on synthesizing and structurally characterizing different forms of beryllium halides, including this compound, under mild conditions to make these starting materials more accessible for research. chemistryviews.org The synthesis of the β-polymorph of BeBr₂ and its comparison to the α-form and other beryllium halides has provided a deeper understanding of the structural landscape of these simple but important compounds. acs.orgacs.org These fundamental studies, which often employ techniques like X-ray diffraction, IR and Raman spectroscopy, and computational analysis, are essential for building a comprehensive understanding of beryllium's chemical behavior. acs.orgchemistryviews.orgacs.org
Future Research Directions
Exploration of Undiscovered Polymorphs and Their Energetic Landscape
While two polymorphs of beryllium dibromide, α-BeBr₂ and β-BeBr₂, are known, the potential for other crystalline forms remains an intriguing area of investigation. wikipedia.orgacs.org The α-phase consists of edge-sharing polytetrahedra, while the β-phase has a structure resembling zinc iodide with interconnected adamantane-like cages. wikipedia.org The synthesis of β-BeBr₂ was achieved through the recrystallization of α-BeBr₂ from benzene (B151609) in the presence of cyclo-decamethylpentasiloxane. researchgate.netacs.orgacs.org
Computational crystal structure prediction (CSP) methods have become powerful tools for exploring the potential energetic landscape of polymorphs. acs.org These methods can predict the relative stabilities of various hypothetical crystal structures, guiding experimental efforts toward their synthesis. acs.org Quantum-chemical calculations have already shown that β-BeBr₂ is energetically more stable than α-BeBr₂, a trend also observed for beryllium chloride (BeCl₂) and beryllium iodide (BeI₂). acs.org
Future research will likely involve a synergistic approach combining advanced CSP with a variety of crystallization techniques under diverse conditions (e.g., high pressure, different solvents, and temperatures) to uncover new polymorphic forms. Characterizing the thermodynamic and kinetic relationships between these polymorphs will provide a comprehensive understanding of the energetic landscape of this compound. acs.org
Development of Novel Coordination Complexes with this compound
This compound is a strong Lewis acid, readily forming adducts with a variety of donor ligands. wikipedia.org Its coordination chemistry is a rich field for exploration, with the potential for creating novel complexes with unique structures and reactivity. acs.org Beryllium typically favors tetrahedral coordination with "hard" donor ligands, such as those containing oxygen and nitrogen. acs.org
The synthesis of coordination complexes often involves the reaction of BeBr₂ with ligands in appropriate solvents. wikipedia.org However, the choice of solvent is critical, as BeBr₂ can form stable adducts with many common donor solvents. acs.org The reactivity of BeBr₂ is very similar to BeCl₂, and they generally form complexes with the same constitution and geometry. researchgate.net
Future work will likely focus on the use of sterically demanding or electronically unique ligands to stabilize unusual coordination geometries and low-coordinate beryllium centers. The development of new N-heterocyclic carbene (NHC) adducts of this compound is a particularly promising area, given the recent surge of interest in the chemistry of NHC-stabilized main group elements. researchgate.netresearchgate.net These studies will not only expand the library of known beryllium compounds but also provide platforms for investigating new catalytic applications and bonding paradigms. acs.org
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes
Spectroscopy is a fundamental tool for probing the structure and bonding of molecules. espublisher.com For this compound and its derivatives, a combination of spectroscopic techniques can provide a detailed picture of their dynamic processes in solution and the solid state.
Infrared (IR) and Raman spectroscopy have been instrumental in characterizing the vibrational modes of both α- and β-BeBr₂. acs.orgacs.org These techniques, coupled with density functional theory (DFT) calculations, have enabled a complete assignment of the vibrational bands. acs.org
Future research will benefit from the application of more advanced and specialized spectroscopic methods. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁹Be NMR, can provide valuable information about the local coordination environment of the beryllium atom in different polymorphs and complexes. Inelastic Neutron Scattering (INS) is another powerful technique that can probe low-frequency vibrational modes and lattice dynamics, which are often inaccessible with conventional optical spectroscopy. mdpi.com These advanced techniques will allow for a more detailed understanding of fluxional processes, intermolecular interactions, and phase transitions in this compound systems.
Deeper Theoretical Insights into Relativistic Effects and Bonding
The bonding in beryllium compounds presents a fascinating case study for theoretical chemistry. nih.gov While beryllium is a light element, relativistic effects can still play a role in accurately describing its chemical properties, especially in heavy-atom-containing molecules like this compound. acs.org
Future theoretical studies will likely focus on more accurate computational models that explicitly include relativistic effects to refine our understanding of the electronic structure of BeBr₂. acs.org Investigating the subtle interplay between covalent and ionic contributions to the bonding, and how this is influenced by the coordination environment and solid-state packing, will be a key area of research. These theoretical insights are crucial for rationalizing the observed structures and reactivity of this compound and for predicting the properties of new, yet-to-be-synthesized derivatives. latrobe.edu.au
Design of New Synthetic Strategies for this compound Derivatives
The development of new and efficient synthetic routes to this compound derivatives is paramount for advancing its chemistry. researchgate.net Traditional methods for preparing BeBr₂ involve the direct reaction of beryllium metal with bromine at high temperatures. wikipedia.orgshef.ac.uk
A significant challenge in the synthesis of this compound derivatives is the high reactivity of the Be-Br bond and the propensity of BeBr₂ to form stable adducts. acs.org The synthesis of β-BeBr₂ highlighted the importance of solution-based recrystallization methods. acs.orgacs.org
Future synthetic strategies will likely focus on milder and more selective methods for introducing the "BeBr" moiety into organic and inorganic frameworks. This could involve the use of well-defined beryllium bromide precursor complexes with labile ligands that can be easily displaced. wikipedia.org The exploration of mechanochemical methods, which involve reactions in the solid state induced by mechanical force, could also provide a solvent-free and efficient route to new this compound derivatives. Furthermore, the development of rational, multi-step syntheses will enable the construction of more complex architectures containing this compound units, opening up possibilities for new materials with tailored properties.
Q & A
Q. What are the established synthetic methodologies for preparing beryllium dibromide (BeBr₂) and its coordination complexes?
this compound is typically synthesized via direct reaction of beryllium metal with bromine gas under controlled anhydrous conditions. For coordination complexes, carbene adducts such as [(iPr)BeBr₂] and [(iPr)₂BeBr₂] (where iPr = 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene) are prepared by reacting BeBr₂ with N-heterocyclic carbenes (NHCs) in inert atmospheres. Strict exclusion of moisture and oxygen is critical to prevent hydrolysis or oxidation .
Q. What spectroscopic and crystallographic techniques are essential for characterizing BeBr₂ and its derivatives?
Key techniques include:
- NMR spectroscopy : To probe electronic environments of carbene ligands and Be centers.
- Vibrational spectroscopy (IR/Raman) : Identifies Be-Br and Be-C bonding modes.
- Single-crystal X-ray diffraction : Resolves geometric parameters (e.g., bond lengths, angles) and confirms π-backdonation effects in carbene adducts .
- Elemental analysis : Validates purity and stoichiometry.
Q. How can researchers mitigate health risks when handling BeBr₂ in laboratory settings?
Use engineered controls (gloveboxes, fume hoods) to prevent inhalation or dermal exposure. Implement real-time monitoring using Laser-Induced Breakdown Spectroscopy (LIBS) or Machine Learning-enhanced LIBS (MLIBS) for detecting airborne Be particles. Adhere to NIOSH guidelines (e.g., <0.2 µg/m³ exposure limit) and conduct regular workplace audits .
Q. What analytical methods are recommended for detecting trace BeBr₂ in environmental or biological matrices?
LIBS-MLIBS-MLIF (Laser-Induced Fluorescence) methods offer high sensitivity (detection limits <1 ppb) and specificity for Be quantification. These techniques minimize interference from coexisting metals and enable spatially resolved mapping in complex samples .
Q. What thermodynamic properties of BeBr₂ are critical for experimental design?
Key properties include:
- Melting point : ~480°C (anhydrous form).
- Hygroscopicity : Rapid hydrolysis in moist air, requiring strict anhydrous handling.
- Lattice energy : High ionic character influences solubility in nonpolar solvents.
Reference thermodynamic datasets from NIST or peer-reviewed crystallographic studies are essential for reproducibility .
Advanced Research Questions
Q. How does π-backdonation in BeBr₂-carbene adducts challenge conventional bonding models?
Unlike transition metals, Be(II) lacks d-orbitals but exhibits π-backdonation via its 2p orbitals. Energy Decomposition Analysis (EDA) and Quantum Theory of Atoms-in-Molecules (QTAIM) reveal that Be→NHC π-backdonation constitutes ~15–20% of total bonding energy, stabilizing adducts despite Be's high charge density. This phenomenon rationalizes unusually short Be-C bonds (1.68–1.72 Å) and planar geometries .
Q. How can contradictions in thermal stability data for BeBr₂ composites be resolved?
Discrepancies arise from differing experimental conditions (e.g., heating rates, atmospheric control). Use thermogravimetric analysis (TGA) coupled with mass spectrometry to track decomposition pathways. For example, BeBr₂-graphite composites may form BeO or BeC₂ at >600°C, depending on oxygen partial pressure. Cross-validate with in situ Raman spectroscopy .
Q. What challenges exist in developing certified reference materials (CRMs) for BeBr₂ research?
CRMs require:
- Uniformity : Homogeneous Be distribution in matrices (e.g., alloys, ceramics).
- Occupational safety protocols : Mitigate risks during production (e.g., containment, waste disposal).
- Long-term stability : Prevent phase segregation or oxidation. Collaborative efforts between academia and standards organizations (e.g., NIST) are critical .
Q. What computational approaches best model BeBr₂’s reactivity in catalysis or materials science?
Density Functional Theory (DFT) with dispersion corrections (e.g., ωB97X-D3) accurately predicts BeBr₂’s Lewis acidity and ligand-exchange kinetics. Natural Orbital for Chemical Valence (NOCV) analysis visualizes charge transfer in adducts. Benchmark against experimental X-ray and spectroscopic data to refine parameters .
Q. Why do BeBr₂-containing materials exhibit unexpected failure modes under high-energy conditions?
In fusion reactor experiments (e.g., JET project), BeBr₂-coated limiters develop hot spots (>1200°C) due to localized plasma interactions. Use multiscale modeling (MD + FEM) to predict thermal stress distribution. Pair with experimental validation via synchrotron X-ray tomography to identify microcrack nucleation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
